molecular formula C19H20N2O5S B2806229 ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 324543-20-6

ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2806229
CAS RN: 324543-20-6
M. Wt: 388.44
InChI Key: VJKDFJMVWMQYBX-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound has shown promise as an anti-inflammatory and analgesic agent. Its unique chemical structure may interact with specific receptors or enzymes involved in pain and inflammation pathways. Researchers are investigating its potential for managing pain and reducing inflammation, possibly as an alternative to existing medications like indomethacin and celecoxib .

Plant Hormone Analog

Indole derivatives play a crucial role in plant biology. Interestingly, this compound shares structural similarities with indole-3-acetic acid (IAA), a natural plant hormone. IAA regulates various plant processes, including growth, development, and responses to environmental cues. Researchers are exploring whether this compound could mimic IAA’s effects or modulate plant growth and stress responses .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Although analytical data is not available for this specific product, its scarcity and distinct structure make it an attractive target for further investigation. Researchers may explore its interactions with biological targets or use it as a starting point for drug discovery .

Structural Insights

Crystallographic studies have revealed the compound’s three-dimensional arrangement. Investigating its crystal structure can provide valuable insights into its binding modes, potential targets, and interactions with other molecules. Researchers may use this information to design more potent analogs or optimize its properties for specific applications .

Synthetic Chemistry

The compound’s synthesis involves intricate steps, making it an interesting challenge for synthetic chemists. Researchers can explore novel synthetic routes, develop efficient methodologies, and optimize reaction conditions. Understanding its synthesis can contribute to advancements in organic chemistry and expand the toolbox of available reactions .

Pharmacokinetics and Toxicology

While limited data exists, researchers can investigate the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and assess its safety profile. Preclinical studies may shed light on its potential as a drug candidate or identify any adverse effects. Collaborations with computational chemists and toxicologists can enhance our understanding of its behavior in biological systems .

properties

IUPAC Name

ethyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)9-10-27-19)17(16)13-5-7-14(8-6-13)26-12(3)22/h5-8,17H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKDFJMVWMQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

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